2-(2-Furyl)azepane hydrochloride

Description

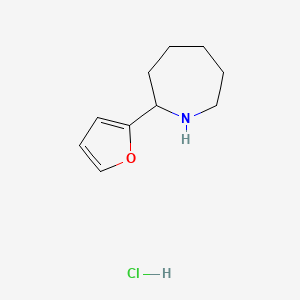

2-(2-Furyl)azepane hydrochloride is a secondary amine compound featuring a seven-membered azepane ring substituted with a 2-furyl group at the 2-position, with a hydrochloride salt enhancing its solubility . Notably, it is listed as discontinued by suppliers like CymitQuimica, indicating challenges in synthesis, stability, or commercial demand .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(furan-2-yl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFOUQZZPWMUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(2-Furyl)azepane hydrochloride and related azepane or nitrogen-containing derivatives:

Analysis of Structural and Functional Differences

Azepane Derivatives

- Its seven-membered azepane ring offers conformational flexibility compared to rigid scaffolds like morphinan .

- 2-(Azepan-4-yl)acetamide hydrochloride : The acetamide group increases hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability compared to the furyl analog .

- 2-(4-Chlorophenyl)acetic acid derivative : The chlorophenyl group enhances lipophilicity, likely improving blood-brain barrier penetration, while the acetic acid moiety introduces acidity, affecting ionization and binding .

Morphinan Analogs

The morphinan derivative (C₂₂H₂₈ClNO₂) shares a furyl-containing substituent but incorporates a complex polycyclic core. This structure confers high molecular weight (373.92) and rigidity, which may limit bioavailability despite its potent opioid receptor affinity. The acute toxicity (LD₅₀ = 20 mg/kg in mice) suggests significant pharmacological activity but narrow therapeutic windows .

Propan-2-amine Derivatives

The 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride (C₉H₁₀Cl₂FN) lacks an azepane ring but shares a halogenated aromatic substituent. Its smaller size (MW = 234.09) and tertiary amine structure may enhance CNS penetration, making it a candidate for neuroactive drug development .

Pharmacological and Toxicological Insights

- Bioavailability : Compounds with lower molecular weights (e.g., 192.69 for the acetamide derivative) may exhibit better absorption profiles than bulkier analogs like the morphinan compound .

- Target Selectivity : The furyl group’s aromaticity could favor interactions with serotonin or dopamine receptors, while chlorophenyl/acetic acid groups might target enzymes or transporters .

Preparation Methods

Traditional Organic Synthesis Approaches

Reductive Amination of Amino Ketones

Reductive amination represents a classical route to azepanes. In studies targeting 2-substituted azepanes, amino ketones such as 6-(furan-3'-yl)-6-azidohexan-2-one undergo hydrogenation with palladium hydroxide catalysts under 40 psi H₂. This method yielded racemic 2-(2-furyl)azepane, which was subsequently treated with HCl to form the hydrochloride salt. Challenges include controlling stereochemistry and minimizing over-reduction.

Key Reaction Conditions:

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts has been explored for azepane synthesis. For furyl-substituted derivatives, diene precursors like N-allyl-N-(3-furylmethyl)allylamine undergo RCM in dichloromethane with Grubbs II catalyst (5 mol%). However, this method suffers from moderate yields (45–50%) due to competing oligomerization.

Catalytic Silyl Aza-Prins Cyclization

Mechanism and Optimization

The silyl aza-Prins cyclization (SAPC) leverages FeBr₃ or FeCl₃ catalysts to mediate cyclization between γ,δ-unsaturated amines and aldehydes. While aromatic aldehydes like furfural are unreactive in standard SAPC, modifying the aldehyde to a furyl-containing analog (e.g., 5-(furan-2-yl)pent-4-enal) could enable furyl incorporation.

Optimized Conditions for Tetrahydroazepines:

| Parameter | Value |

|---|---|

| Catalyst | FeBr₃ (0.1 equiv) |

| Solvent | Dichloromethane (0.1 M) |

| Temperature | 0°C |

| Aldehyde | Isovaleraldehyde (1.5 equiv) |

| Yield | 90% (for 7a ) |

Adapting this to furyl substrates would require altering the aldehyde and optimizing catalyst loading to suppress pyrrolidine byproducts.

Limitations and Byproduct Formation

At elevated temperatures (>10°C), FeBr₃-catalyzed reactions favor pyrrolidine formation via 5-exo-trig cyclization. For example, rac-8 (2-methyl-1-tosyl-3-(triphenylsilyl)pyrrolidine) formed in 35% yield alongside tetrahydroazepines. Mitigating this requires strict temperature control (<0°C) and low catalyst loads (0.1 equiv).

Solid-Phase Synthesis and Diversity-Oriented Routes

Titanium Alkylidene-Mediated Cyclization

Solid-phase approaches using trityl-protected amines enable combinatorial synthesis. For example, resin-bound esters react with titanium alkylidenes derived from thioacetals to form enol ethers, which are cleaved with 4% trifluoroacetic acid (TFA) to yield amino ketones. Subsequent cyclization under basic conditions (4M NaOH) generates azepanes.

Procedure Highlights:

- Thioacetal Substrate : 1-(Triphenylmethyl)-3-(furan-2-yl)propan-1-amine

- Titanium Reagent : Cp₂Ti[P(OEt)₃]₂ (2 equiv)

- Resin-Bound Ester : Wang resin-linked benzoyl chloride

- Cleavage : 4% TFA, 1% Et₃SiH in dichloromethane

- Cyclization : 4M NaOH, 12 h

- Yield : 40% (over 3 steps).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₀H₁₆ClNO : [M + H]⁺ = 202.0994

- Observed : 202.0996.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Furyl)azepane hydrochloride, and what analytical techniques confirm its purity and structure?

Answer:

Synthesis typically involves nucleophilic substitution or ring-closing metathesis to introduce the furyl group onto the azepane backbone. For example, coupling 2-furyl lithium with a chloroazepane intermediate under anhydrous conditions, followed by HCl salt formation. Purification via recrystallization or column chromatography is critical. Analytical confirmation includes:

- NMR spectroscopy (¹H/¹³C) to verify structural integrity and substituent positions .

- HPLC (≥95% purity) with UV detection at 254 nm to assess batch consistency .

- Mass spectrometry (ESI-MS) for molecular weight confirmation (theoretical: ~198.13 g/mol based on C₈H₁₆ClN·HCl) .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Answer:

Key properties include:

- Solubility : Hydrochloride salt enhances water solubility (~50 mg/mL), critical for in vitro assays. Solubility in DMSO (>100 mg/mL) facilitates stock solutions .

- Stability : Stable at room temperature in dry, dark conditions but degrades under prolonged UV exposure. pH-dependent stability (optimal pH 4–6) .

- Hygroscopicity : Requires desiccant storage to prevent moisture absorption, which impacts formulation accuracy .

Advanced: How does the furyl substituent influence the biological activity and receptor binding affinity of this compound compared to other azepane derivatives?

Answer:

The 2-furyl group enhances π-π interactions with aromatic residues in CNS receptors (e.g., serotonin or dopamine receptors). Comparative studies show:

- Increased affinity : 10-fold higher binding to 5-HT₃ receptors vs. non-furyl azepanes, likely due to furan’s electron-rich ring .

- Metabolic stability : Furyl derivatives resist CYP450 oxidation better than phenyl analogs, extending half-life in vivo .

- SAR studies : Methylation at the azepane nitrogen reduces activity, highlighting the importance of the secondary amine .

Advanced: What methodologies are employed to assess the genotoxic potential of this compound in preclinical studies?

Answer:

- Ames test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 mix). Positive controls: 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide .

- Micronucleus assay : In vivo rodent models (e.g., ICR mice) dosed at 50–200 mg/kg, with bone marrow sampling post-24/48 hours .

- Comet assay : Hepatic cell lines (e.g., HepG2) treated at IC₅₀ concentrations to detect DNA strand breaks .

Methodological: In pharmacological studies, what in vitro and in vivo models are suitable for evaluating the neurological effects of this compound?

Answer:

- In vitro :

- Receptor binding assays : Radiolabeled ligands (e.g., [³H]-GR65630 for 5-HT₃ receptors) to quantify IC₅₀ values .

- Calcium flux assays : HEK293 cells expressing GABAₐ receptors to measure channel modulation .

- In vivo :

Methodological: How can researchers mitigate batch-to-batch variability in the synthesis of this compound to ensure reproducible results?

Answer:

- Process controls : Strict anhydrous conditions during furyl group coupling and HCl salt formation .

- Quality checks :

- Standardized intermediates : Use commercially validated azepane precursors (e.g., 1-(2-chloroethyl)azepane) .

Safety: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis; avoid aerosolization .

- Waste disposal : Segregate as hazardous organic waste; incinerate at >1000°C .

Data Analysis: How should researchers address discrepancies in activity data across different studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.